N,N-diethyl-5-hydroxy-2-phenyl-1-benzofuran-3-carboxamide

Vue d'ensemble

Description

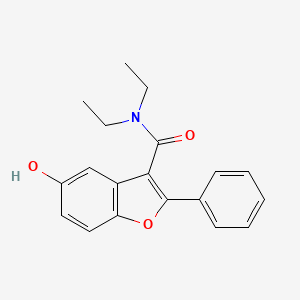

N,N-diethyl-5-hydroxy-2-phenyl-1-benzofuran-3-carboxamide is a synthetic organic compound that belongs to the benzofuran class Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a diethylamino group, a hydroxyl group, and a phenyl group attached to the benzofuran core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-5-hydroxy-2-phenyl-1-benzofuran-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxyphenyl ketone, under acidic or basic conditions.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using phenyl chloride and a Lewis acid catalyst like aluminum chloride.

Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

N,N-diethyl-5-hydroxy-2-phenyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nitric acid, halogens

Major Products Formed

Oxidation: Formation of a carbonyl derivative

Reduction: Regeneration of the hydroxyl group

Substitution: Formation of nitro or halogenated derivatives

Applications De Recherche Scientifique

N,N-diethyl-5-hydroxy-2-phenyl-1-benzofuran-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals with potential therapeutic effects.

Biological Studies: It can be used to study the interactions of benzofuran derivatives with biological targets, such as enzymes and receptors.

Materials Science: It can be used in the synthesis of novel materials with unique optical and electronic properties.

Chemical Biology: It can be used as a probe to investigate biological pathways and mechanisms.

Mécanisme D'action

The mechanism of action of N,N-diethyl-5-hydroxy-2-phenyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific biological context and the nature of the target.

Comparaison Avec Des Composés Similaires

Similar Compounds

N,N-diethyl-2-phenyl-1-benzofuran-3-carboxamide: Lacks the hydroxyl group, which may affect its biological activity and chemical reactivity.

N,N-diethyl-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide: Contains a methoxy group instead of a hydroxyl group, which may influence its solubility and interaction with biological targets.

N,N-diethyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide: Contains a methyl group instead of a phenyl group, which may alter its chemical properties and biological effects.

Uniqueness

N,N-diethyl-5-hydroxy-2-phenyl-1-benzofuran-3-carboxamide is unique due to the presence of both the hydroxyl and phenyl groups, which contribute to its distinct chemical and biological properties. The hydroxyl group enhances its solubility and potential for hydrogen bonding, while the phenyl group provides aromatic stability and potential for π-π interactions.

Activité Biologique

N,N-diethyl-5-hydroxy-2-phenyl-1-benzofuran-3-carboxamide is a compound of growing interest in pharmacology due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound belongs to the benzofuran class, characterized by a fused benzene and furan ring. Its chemical structure can be represented as follows:

1. Antimicrobial Activity

Research has shown that benzofuran derivatives exhibit significant antimicrobial properties. This compound has demonstrated effectiveness against various bacterial strains, including multidrug-resistant Staphylococcus aureus. A study indicated that compounds with similar structures had minimum inhibitory concentrations (MIC) ranging from 0.78 μg/mL to 6.25 μg/mL, suggesting that modifications in the benzofuran structure can enhance antimicrobial efficacy .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Benzofuran Derivative A | 0.78 | Effective against S. aureus |

| Benzofuran Derivative B | 3.12 | Effective against M. tuberculosis |

| N,N-diethyl derivative | TBD | Pending further studies |

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies showed that it inhibited the proliferation of cancer cell lines, particularly A549 (lung cancer) cells. The mechanism appears to involve modulation of key signaling pathways such as MAPK/ERK, which are crucial for cell survival and proliferation .

Case Study: Anticancer Efficacy

In a comparative study, this compound was tested alongside other benzofuran derivatives. The results indicated a significant reduction in cell viability at concentrations above 10 μM, while lower concentrations exhibited minimal toxicity towards normal cells .

1. Interaction with Enzymes

The compound interacts with various enzymes, notably cytochrome P450 (CYP) enzymes, which are essential for drug metabolism. This interaction can lead to altered pharmacokinetics of co-administered drugs, potentially enhancing or diminishing their effects .

2. Signal Transduction Pathways

This compound influences several signal transduction pathways:

- MAPK/ERK Pathway : Activation or inhibition of this pathway affects cell growth and differentiation.

- AhR Pathway : The compound may activate the aryl hydrocarbon receptor (AhR), leading to increased expression of metabolic enzymes like CYP1A1, which plays a role in detoxifying xenobiotics .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

- Absorption : The compound shows good bioavailability in animal models.

- Distribution : It is distributed widely in tissues, with a preference for lipid-rich environments.

- Metabolism : Primarily metabolized by CYP enzymes, leading to various metabolites that may also exhibit biological activity.

Toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, long-term effects remain to be comprehensively evaluated.

Propriétés

IUPAC Name |

N,N-diethyl-5-hydroxy-2-phenyl-1-benzofuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-3-20(4-2)19(22)17-15-12-14(21)10-11-16(15)23-18(17)13-8-6-5-7-9-13/h5-12,21H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOMYZLMLHXXPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501323505 | |

| Record name | N,N-diethyl-5-hydroxy-2-phenyl-1-benzofuran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501323505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204230 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

301682-53-1 | |

| Record name | N,N-diethyl-5-hydroxy-2-phenyl-1-benzofuran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501323505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.